Silane, chlorobis(1,1-dimethylethyl)methyl-

Description

BenchChem offers high-quality Silane, chlorobis(1,1-dimethylethyl)methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, chlorobis(1,1-dimethylethyl)methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl-chloro-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21ClSi/c1-8(2,3)11(7,10)9(4,5)6/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIGMXVAUVFHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1072185 | |

| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70892-81-8 | |

| Record name | Chlorobis(1,1-dimethylethyl)methylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70892-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070892818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorobis(1,1-dimethylethyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Chlorobis(1,1-dimethylethyl)methylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobis(1,1-dimethylethyl)methylsilane, also known as di-tert-butylmethylchlorosilane, is a sterically hindered organosilicon compound with significant applications in organic synthesis, particularly as a protecting group for alcohols and in the preparation of other silicon-containing reagents. Its bulky di-tert-butylmethylsilyl group provides enhanced stability to the protected functional group compared to less hindered silyl ethers. A thorough understanding of its physical properties is paramount for its safe handling, effective use in reactions, and for the purification of its derivatives. This guide provides a comprehensive overview of the key physical characteristics of chlorobis(1,1-dimethylethyl)methylsilane, supported by experimental considerations and safety protocols.

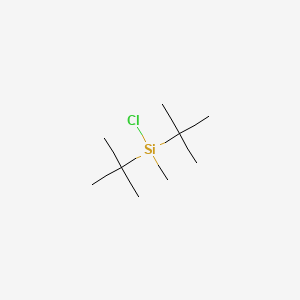

Molecular Structure and Properties

The structure of chlorobis(1,1-dimethylethyl)methylsilane features a central silicon atom bonded to a chlorine atom, a methyl group, and two bulky tert-butyl groups. This steric hindrance is a defining feature of the molecule, influencing its reactivity and physical properties.

Caption: Molecular structure of chlorobis(1,1-dimethylethyl)methylsilane.

Table 1: Core Physical Properties of Chlorobis(1,1-dimethylethyl)methylsilane

| Property | Value | Source |

| CAS Number | 70892-81-8 | [1] |

| Molecular Formula | C₉H₂₁ClSi | [1] |

| Molecular Weight | 192.8 g/mol | [1] |

| Boiling Point | 191-193 °C | ChemBK |

| Density | 0.859 g/cm³ | ChemBK |

| Flash Point | 69 °C | ChemBK |

| Vapor Pressure | 0.824 mmHg at 25 °C | ChemBK |

| Refractive Index | 1.424 | ChemBK |

Experimental Determination of Physical Properties

The accurate determination of the physical properties of chlorobis(1,1-dimethylethyl)methylsilane requires careful consideration of its reactivity, particularly its sensitivity to moisture. All glassware should be thoroughly dried, and experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Boiling Point Determination

The boiling point of an air-sensitive liquid like chlorobis(1,1-dimethylethyl)methylsilane is typically determined by distillation under an inert atmosphere.

Experimental Protocol:

-

Apparatus Setup: Assemble a standard distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed. The system should be connected to a source of inert gas.

-

Sample Preparation: Charge the distillation flask with the chlorobis(1,1-dimethylethyl)methylsilane sample.

-

Inert Atmosphere: Purge the apparatus with nitrogen or argon to displace any air and moisture.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the hydrolysis of the chlorosilane by atmospheric moisture, which would form siloxanes and hydrochloric acid, leading to inaccurate boiling point measurements and potential hazards.

-

Standard Distillation: This is a fundamental and reliable method for determining the boiling point of a pure liquid.

Caption: Workflow for Boiling Point Determination.

Density Measurement

The density of a moisture-sensitive liquid can be determined using a pycnometer under an inert atmosphere.

Experimental Protocol:

-

Pycnometer Preparation: Clean, dry, and weigh an empty pycnometer.

-

Inert Atmosphere: Fill the pycnometer with the chlorobis(1,1-dimethylethyl)methylsilane sample in a glove box or under a stream of inert gas to avoid exposure to air.

-

Weighing: Weigh the filled pycnometer.

-

Calculation: Calculate the density by dividing the mass of the sample by the volume of the pycnometer.

Causality Behind Experimental Choices:

-

Pycnometer: Provides a precise volume measurement, which is crucial for accurate density determination.

-

Glove Box/Inert Gas: Essential to prevent contamination and reaction with atmospheric moisture.

Solubility

Chlorobis(1,1-dimethylethyl)methylsilane is generally soluble in aprotic organic solvents. Its miscibility with common laboratory solvents is a key consideration for its use in synthesis.

Qualitative Solubility Observations:

-

Soluble in: Apolar and polar aprotic solvents such as pentane, hexane, diethyl ether, tetrahydrofuran (THF), dichloromethane, and toluene.

-

Insoluble and Reactive with: Protic solvents like water and alcohols. It readily reacts with these solvents to form the corresponding silanol or silyl ethers and hydrochloric acid.

Experimental Protocol for Solubility Testing:

-

Preparation: In a dry test tube under an inert atmosphere, add a small amount of chlorobis(1,1-dimethylethyl)methylsilane.

-

Solvent Addition: Add the desired aprotic solvent dropwise while observing for dissolution.

-

Observation: Note whether the compound dissolves completely.

Causality Behind Experimental Choices:

-

Aprotic Solvents: These solvents do not have acidic protons and therefore do not react with the chlorosilane.

-

Inert Atmosphere: Prevents premature reaction with atmospheric moisture, which could be mistaken for insolubility.

Reactivity and Stability

Chlorobis(1,1-dimethylethyl)methylsilane is a reactive compound, primarily due to the silicon-chlorine bond. It is sensitive to moisture and will hydrolyze to form the corresponding silanol and hydrochloric acid. This reactivity is the basis for its use as a protecting group.

The compound is thermally stable at its boiling point under an inert atmosphere but may decompose at higher temperatures.

Safety and Handling

As with all chlorosilanes, chlorobis(1,1-dimethylethyl)methylsilane must be handled with care in a well-ventilated fume hood.

-

Hazards: The compound is corrosive and will cause severe skin and eye burns upon contact. Inhalation of its vapors can cause respiratory tract irritation. The hydrolysis product, hydrochloric acid, is also highly corrosive.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and strong oxidizing agents.

Conclusion

Chlorobis(1,1-dimethylethyl)methylsilane is a valuable reagent in organic chemistry, and a comprehensive understanding of its physical properties is essential for its safe and effective use. The steric bulk of the di-tert-butylmethylsilyl group imparts unique stability to its derivatives, making it a versatile tool for synthetic chemists. Adherence to proper handling and storage procedures is critical to ensure both experimental success and laboratory safety.

References

-

ChemBK. chlorobis(1,1-dimethylethyl)methyl-silan. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Silane, chlorobis(1,1-dimethylethyl)methyl-. Substance Registry Services. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Chlorobis(1,1-dimethylethyl)methylsilane

Abstract

Chlorobis(1,1-dimethylethyl)methylsilane, also known as di-tert-butylmethylchlorosilane, is a sterically hindered organosilicon compound of significant interest in organic synthesis. Its bulky di-tert-butylmethylsilyl group serves as a highly effective protecting group for alcohols and other functional groups, offering enhanced stability compared to smaller silyl ethers like those derived from tert-butyldimethylsilyl chloride. This guide provides a detailed examination of the synthetic routes to this valuable reagent, focusing on the underlying chemical principles, practical experimental protocols, and critical safety considerations. Designed for researchers and professionals in chemical and pharmaceutical development, this document offers a field-proven perspective on the preparation and handling of this compound.

Introduction and Strategic Overview

The synthesis of sterically demanding silyl chlorides is pivotal for modern organic chemistry, enabling selective transformations in complex molecule synthesis. Chlorobis(1,1-dimethylethyl)methylsilane provides a robust silylating agent whose steric bulk imparts exceptional stability to the resulting silyl ethers under a wide range of reaction conditions, yet it can be cleaved when desired.

The primary challenge in its synthesis lies in the efficient formation of two silicon-carbon bonds with the bulky tert-butyl groups. The most common and industrially viable strategies involve the reaction of a suitable organometallic nucleophile with a dichlorosilane precursor. This guide will focus on the two most prevalent methods:

-

The Grignard Reagent Approach: A robust and widely used method involving the reaction of tert-butylmagnesium chloride with dichloromethylsilane.

-

The Organolithium Approach: An alternative utilizing tert-butyllithium, a more reactive but also more hazardous nucleophile.

We will provide an in-depth, step-by-step protocol for the Grignard method, which generally offers a better balance of reactivity, safety, and cost-effectiveness for laboratory-scale synthesis.

Core Synthesis Protocol: The Grignard Reagent Method

This method is predicated on the in-situ formation of a Grignard reagent, tert-butylmagnesium chloride, which then acts as the nucleophile to displace the chloride ions from dichloromethylsilane in a sequential double substitution reaction.

Causality and Experimental Design

The choice of a Grignard-based synthesis is deliberate. Grignard reagents are sufficiently nucleophilic to react with the electrophilic silicon center of chlorosilanes but are generally less pyrophoric and easier to handle than their organolithium counterparts.[1] The reaction is typically performed in an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, which is crucial for solvating and stabilizing the Grignard reagent.[1]

A reverse addition technique, where the Grignard reagent is added to the dichloromethylsilane, is often employed to maintain a low concentration of the powerful nucleophile, which can help to control the exothermicity of the reaction and potentially minimize side reactions. However, for complete substitution, adding the silane to the Grignard reagent (normal addition) is also effective.[1] An inert atmosphere (e.g., argon or nitrogen) is mandatory to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

Reaction Mechanism Visualization

The overall reaction proceeds via two successive nucleophilic substitution steps at the silicon center.

Caption: Grignard reaction mechanism for di-tert-butylation.

Detailed Experimental Workflow

The following protocol details the synthesis from the formation of the Grignard reagent through to the purification of the final product.

A. Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |

| Magnesium turnings | 24.31 | 13.4 g | 0.55 | 2.2 |

| tert-Butyl chloride | 92.57 | 51.0 g (59.6 mL) | 0.55 | 2.2 |

| Dichloromethylsilane | 115.03 | 28.8 g (26.4 mL) | 0.25 | 1.0 |

| Tetrahydrofuran (THF) | - | 500 mL | - | - |

| Iodine | - | 1 crystal | - | - |

| Hexane (for workup) | - | 200 mL | - | - |

| Saturated NH₄Cl (aq) | - | 150 mL | - | - |

Equipment: 1 L three-neck round-bottom flask, reflux condenser, 125 mL pressure-equalizing dropping funnel, magnetic stirrer, heating mantle, argon/nitrogen line. All glassware must be oven-dried before use.

B. Step-by-Step Procedure

-

Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser (fitted with a gas bubbler), and a gas inlet. Place the magnesium turnings in the flask and flush the entire system with dry argon or nitrogen for 15-20 minutes.

-

Grignard Initiation: Add 100 mL of anhydrous THF to the flask containing the magnesium. In the dropping funnel, prepare a solution of tert-butyl chloride in 150 mL of anhydrous THF. Add a small crystal of iodine to the magnesium suspension to activate the surface. Add ~10 mL of the tert-butyl chloride solution to the flask. The solution should turn colorless and begin to gently reflux as the reaction initiates. If it does not start, gentle warming may be required.

-

Grignard Formation: Once the reaction is initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.[2] Cool the resulting grey-black solution to 0 °C in an ice bath.

-

Silylation Reaction: Prepare a solution of dichloromethylsilane in 100 mL of anhydrous THF and place it in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent. A white precipitate (magnesium chloride) will form. Maintain the temperature below 10 °C during the addition. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then stir for an additional 12-16 hours.

-

Workup and Extraction: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding 150 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, add 200 mL of hexane, and shake. Separate the layers and extract the aqueous layer with an additional 50 mL of hexane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvents by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure. Collect the fraction boiling between 191-193 °C.[3][4]

Experimental Workflow Diagram

Caption: Overall workflow for the Grignard synthesis.

Alternative Synthesis: The Organolithium Method

An alternative route employs tert-butyllithium, a significantly stronger base and nucleophile than the corresponding Grignard reagent.[5]

Rationale and Key Differences

The reaction involves the dropwise addition of a solution of dichloromethylsilane to a solution of tert-butyllithium (typically in pentane or hexane) at low temperature (e.g., -78 °C) to control the highly exothermic reaction.

-

Advantages: The reaction can be faster and may proceed with higher yields in some cases due to the increased reactivity of the organolithium reagent.

-

Disadvantages: Tert-butyllithium is pyrophoric, igniting spontaneously on contact with air.[5] It requires advanced air-free techniques (e.g., Schlenk line or glovebox) for safe handling, making it less suitable for routine laboratory preparations without specialized equipment.

The reaction proceeds as follows: 2 (CH₃)₃CLi + CH₃SiCl₂ → ( (CH₃)₃C )₂Si(CH₃)Cl + 2 LiCl

A similar protocol using tert-butyllithium to synthesize tert-butyldimethylsilyl chloride has been documented and can be adapted for this synthesis.[6]

Safety and Handling

The synthesis of chlorobis(1,1-dimethylethyl)methylsilane involves several hazardous materials and requires strict adherence to safety protocols.

-

Organometallic Reagents: Both tert-butylmagnesium chloride and tert-butyllithium are highly reactive towards water, protic solvents, and atmospheric oxygen. Tert-butyllithium is pyrophoric.[5] All manipulations must be performed under a dry, inert atmosphere.

-

Chlorosilanes: Dichloromethylsilane is corrosive and reacts with moisture (including humidity in the air) to release hydrogen chloride (HCl) gas. Handle in a well-ventilated fume hood.

-

Solvents: Tetrahydrofuran and hexane are highly flammable. Ensure all heating is done using heating mantles or oil baths, with no ignition sources present.

Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

Product Characterization

The identity and purity of the final product, chlorobis(1,1-dimethylethyl)methylsilane, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show a singlet for the two equivalent tert-butyl groups (~1.0-1.2 ppm) and a singlet for the methyl group (~0.4-0.6 ppm).

-

¹³C NMR will show characteristic signals for the quaternary and methyl carbons of the tert-butyl groups, as well as the methyl group attached to silicon.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the purity and provide the mass-to-charge ratio of the molecular ion, confirming the compound's molecular weight (192.80 g/mol ).[3]

Conclusion

The Grignard reagent method represents a reliable, scalable, and relatively safe approach for the synthesis of chlorobis(1,1-dimethylethyl)methylsilane, making it the preferred choice for most laboratory applications. Careful control of reaction conditions, particularly the exclusion of air and moisture, is paramount to achieving a high yield of the desired product. While the organolithium route offers an alternative, its use is predicated on the availability of specialized equipment and expertise in handling pyrophoric reagents. This guide provides the foundational knowledge and practical steps for researchers to successfully synthesize this valuable silylating agent.

References

- Google Patents. (CN101817842A). Preparation method of tert-butyldimethylsilyl chloride.

- Google Patents. (CN115010746A). Preparation method of tert-butyldimethylsilyl chloride.

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. [Link]

-

Wikipedia. (n.d.). tert-Butyllithium. [Link]

-

ChemBK. (2024). chlorobis(1,1-dimethylethyl)methyl-silan. [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. CN115010746A - Preparation method of tert-butyldimethylsilyl chloride - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. tert-Butyllithium - Wikipedia [en.wikipedia.org]

- 6. tert-Butyldimethylsilyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Di-tert-butylmethylsilyl Chloride and its Applications in Modern Organic Synthesis

This guide provides an in-depth exploration of di-tert-butylmethylsilyl chloride, a sterically hindered organosilicon compound, and its role in synthetic chemistry. We will delve into its core properties, reactivity, and application as a robust protecting group for hydroxyl functionalities. The principles and protocols discussed are grounded in established chemical literature and are designed to provide researchers, scientists, and drug development professionals with a practical framework for its effective use.

Introduction: The Strategic Role of Sterically Hindered Silyl Ethers

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Silyl ethers, formed by the reaction of a silyl halide with an alcohol, are a cornerstone of this strategy. Among these, those bearing bulky substituents on the silicon atom offer a unique combination of stability and selective reactivity. Di-tert-butylmethylsilyl chloride, while less common than its close relative tert-butyldimethylsilyl chloride (TBDMSCl), belongs to this class of reagents that provide enhanced stability due to steric shielding of the silicon-oxygen bond. This steric hindrance impedes the approach of nucleophiles and electrophiles, rendering the protected hydroxyl group unreactive under a variety of reaction conditions.

Compound Profile: Chlorobis(1,1-dimethylethyl)methylsilane

-

Chemical Name: Di-tert-butyl(chloro)methylsilane

-

CAS Number: 70892-81-8[1]

-

Molecular Formula: C₉H₂₁ClSi[1]

-

Molecular Weight: 192.8 g/mol [1]

-

Synonyms: Di-t-butylmethylchlorosilane[2]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Boiling Point | 191-193 °C | [2] |

| Density | 0.859 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.424 | [2] |

The two tert-butyl groups attached to the silicon atom in di-tert-butylmethylsilyl chloride create a significant steric shield around the reactive Si-Cl bond. This has profound implications for its reactivity and the stability of the resulting silyl ether.

The Archetype: A Deeper Dive into tert-Butyldimethylsilyl (TBDMS) Protecting Group Chemistry

Given the extensive body of literature and widespread use, we will leverage the closely related and highly illustrative tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl) to detail the principles and protocols of sterically hindered silyl protecting groups.

TBDMS Chloride Profile:

-

Chemical Name: tert-Butyl(chloro)dimethylsilane

-

Boiling Point: 124-126 °C[5]

The TBDMS group is a workhorse in organic synthesis, prized for its ease of installation, robustness under a wide range of reaction conditions, and selective removal.[7] It is particularly effective in protecting primary, secondary, and tertiary alcohols.[8]

The protection of an alcohol with TBDMSCl proceeds via a nucleophilic substitution reaction at the silicon center. The reaction is typically carried out in the presence of a base, most commonly imidazole, in an aprotic polar solvent like dimethylformamide (DMF).

Caption: Generalized workflow for the TBDMS protection of an alcohol.

The choice of base is critical. While stronger bases like triethylamine can be used, imidazole is often preferred as it is believed to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole.[8] This intermediate is then readily attacked by the alcohol's hydroxyl group.

This protocol provides a reliable method for the TBDMS protection of a primary alcohol.

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol in anhydrous DMF.

-

To this solution, add imidazole followed by TBDMSCl.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts and wash with water and then brine to remove residual DMF and imidazole.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The exceptional stability of TBDMS ethers is a key advantage. They are generally resistant to a wide array of reagents and reaction conditions, including:

-

Mild to moderate basic conditions.

-

Many oxidizing and reducing agents.

-

Organometallic reagents such as Grignard and organolithium reagents.

This robustness allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.[7]

Table 2: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis

| Silyl Ether | Relative Rate of Hydrolysis |

| TMS (Trimethylsilyl) | 1 |

| TES (Triethylsilyl) | 64 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 |

| TIPS (Triisopropylsilyl) | 700,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |

Data compiled from various sources.[5]

As the table illustrates, the TBDMS ether is approximately 20,000 times more stable to acidic hydrolysis than the corresponding TMS ether.[5][8] This significant difference in stability enables the selective deprotection of a TMS ether in the presence of a TBDMS ether, a valuable tactic in complex syntheses.

The cleavage of the Si-O bond in TBDMS ethers is most commonly achieved using a source of fluoride ions. The high affinity of silicon for fluorine provides a strong thermodynamic driving force for this reaction.

Caption: Deprotection of a TBDMS ether using a fluoride source.

The most common fluoride source is tetrabutylammonium fluoride (TBAF). Other reagents include hydrofluoric acid (HF) in pyridine or acetonitrile, and triethylamine trihydrofluoride (Et₃N·3HF).

This protocol describes a general procedure for the cleavage of a TBDMS ether using TBAF.

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography if necessary.[5]

Safety and Handling

Chlorosilanes, including di-tert-butylmethylsilyl chloride and TBDMSCl, are reactive compounds that require careful handling.

-

Moisture Sensitivity: They react with water and other protic solvents to release hydrochloric acid. Therefore, all manipulations should be carried out under anhydrous conditions and an inert atmosphere.[9][10]

-

Corrosivity: Due to the potential for HCl release, these reagents are corrosive and can cause severe skin burns and eye damage.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these compounds.[12]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, and oxidizing agents.[9][10]

Conclusion

Sterically hindered silyl chlorides, exemplified by di-tert-butylmethylsilyl chloride and the widely used tert-butyldimethylsilyl chloride, are indispensable tools in modern organic synthesis. Their ability to robustly protect hydroxyl groups under a variety of reaction conditions, coupled with their selective removal, provides chemists with the flexibility needed to construct complex molecular architectures. A thorough understanding of their reactivity, stability, and handling is essential for their successful implementation in research and development.

References

-

Silane, chlorobis(1,1-dimethylethyl)methyl- - Substance Details - SRS | US EPA . US EPA. [Link]

-

tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Silyl Groups - Gelest Technical Library . Gelest. [Link]

-

chlorobis(1,1-dimethylethyl)methyl-silan - ChemBK . ChemBK. [Link]

-

The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides . Canadian Journal of Chemistry. [Link]

-

tert-Butyldimethylsilyl chloride - Wikipedia . Wikipedia. [Link]

-

The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides . Canadian Journal of Chemistry. [Link]

-

Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC - NIH . National Institutes of Health. [Link]

-

Silane, chloro(1,1-dimethylethyl)dimethyl- - the NIST WebBook . NIST. [Link]

-

Dichloro(1,1-dimethylethyl)methylsilane - CAS Common Chemistry . CAS. [Link]

-

tert-Butyldimethylsilyl Chloride (TBS-Cl) - Common Organic Chemistry . Common Organic Chemistry. [Link]

-

Tert BUTYLDIMETHYLSILYL CHLORIDE FOR SYNTHESIS | DUBI CHEM - Haldia chemical . Haldia Chemical. [Link]

-

tert-butyl(dichloro)methylsilane - ChemBK . ChemBK. [Link]

-

A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers | Request PDF - ResearchGate . ResearchGate. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. chembk.com [chembk.com]

- 3. Silane, chloro(1,1-dimethylethyl)dimethyl- [webbook.nist.gov]

- 4. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 7. tert-Butyldimethylsilyl Chloride: 3 Powerful Protection Uses [ketonepharma.com]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. zxchem.com [zxchem.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to Di-tert-butylmethylchlorosilane: Properties, Synthesis, and Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-tert-butylmethylchlorosilane (DTBMCSCl) is a highly sterically hindered organosilicon compound primarily utilized in organic synthesis as a robust protecting group for hydroxyl functionalities. Its defining feature is the di-tert-butylmethylsilyl (DTBMS) group, which offers exceptional stability across a wide range of chemical conditions where more common silyl ethers, such as those derived from tert-butyldimethylsilyl chloride (TBSCl), might fail. This stability is a direct consequence of the extreme steric congestion around the silicon atom, which shields the silicon-oxygen bond from nucleophilic and hydrolytic cleavage. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and strategic applications of DTBMCSCl, including detailed protocols for the protection and deprotection of alcohols, and an analysis of the stability and reactivity of the resulting DTBMS ethers.

Introduction: The Role of Steric Hindrance in Silyl Ether Stability

In the realm of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity.[1] Silyl ethers are among the most valuable and widely used protecting groups for alcohols due to their ease of installation, general stability, and selective removal under mild conditions.[2] The stability of a silyl ether is largely dictated by the steric bulk of the substituents on the silicon atom.[3]

A spectrum of silylating agents is available to the synthetic chemist, ranging from the highly labile trimethylsilyl (TMS) group to the more robust tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups.[4] The di-tert-butylmethylsilyl (DTBMS) group represents an extreme on this spectrum, offering a level of steric protection that surpasses most common silyl ethers. This makes DTBMCSCl the reagent of choice for substrates that must endure harsh reaction conditions, or where selective protection of a specific hydroxyl group in a complex polyol is required. The increased steric hindrance not only enhances stability but also governs the selectivity of the silylation reaction itself.

Physicochemical Properties

Di-tert-butylmethylchlorosilane is a colorless liquid with properties that reflect its organosilicon nature. The key quantitative data for this reagent are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁ClSi | |

| Molecular Weight | 192.80 g/mol | [5] |

| CAS Number | 70892-81-8 | [5] |

| Boiling Point | 188.5 - 193 °C at 760 mmHg | [5] |

| Density | 0.859 g/cm³ | |

| Refractive Index | 1.424 | |

| Flash Point | 57.5 - 69 °C | [5] |

Synthesis of Di-tert-butylmethylchlorosilane

The synthesis of sterically hindered chlorosilanes like DTBMCSCl typically involves the reaction of organometallic reagents with a silicon precursor bearing multiple chlorine atoms. A plausible and common industrial approach is the sequential alkylation of a methyltrichlorosilane or dichlorosilane precursor using a Grignard reagent.

The causality behind this choice of methodology lies in the nucleophilic strength of the Grignard reagent (tert-butylmagnesium chloride), which is capable of displacing chloride ions from the electrophilic silicon center. The reaction must be carefully controlled to achieve the desired degree of substitution. A potential synthetic route is outlined below:

-

Grignard Reagent Formation: Metallic magnesium reacts with tert-butyl chloride in an ether solvent (e.g., THF, Et₂O) to form tert-butylmagnesium chloride.

-

Alkylation: Methyldichlorosilane is treated with two equivalents of the pre-formed tert-butylmagnesium chloride. The high steric demand of the tert-butyl group ensures that the reaction stops after the introduction of two substituents, yielding di-tert-butylmethylsilane.

-

Chlorination: The resulting di-tert-butylmethylsilane is then chlorinated using a suitable agent, such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions, to afford the final di-tert-butylmethylchlorosilane product.

This approach, analogous to methods patented for similar structures, allows for the controlled construction of the sterically encumbered silicon center.[6]

The Di-tert-butylmethylsilyl (DTBMS) Group in Alcohol Protection

The primary application of DTBMCSCl is the formation of di-tert-butylmethylsilyl (DTBMS) ethers from alcohols, thereby masking the hydroxyl group's reactivity.

Mechanism of Silylation

The protection reaction proceeds via nucleophilic substitution at the silicon center. The alcohol is not a sufficiently strong nucleophile to react directly with the chlorosilane. Therefore, a base is required. Imidazole is a common choice as it reacts with the chlorosilane to form a highly reactive silylimidazolium intermediate. This intermediate is then readily attacked by the alcohol. The base also serves as a scavenger for the hydrochloric acid byproduct.

Caption: General mechanism for the base-catalyzed silylation of an alcohol.

Experimental Protocol: Alcohol Protection

This protocol describes a general procedure for the silylation of a primary alcohol.

-

Preparation: To a solution of the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (N₂ or Ar), add di-tert-butylmethylchlorosilane (1.2 eq) dropwise at 25 °C.

-

Reaction: Stir the mixture at room temperature or gently heat (e.g., 40 °C) if the alcohol is sterically hindered. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure DTBMS ether.

Causality: The use of DMF as a solvent is effective for silylations.[7] Imidazole is used in excess to drive the reaction to completion and to neutralize the HCl generated. Anhydrous conditions are critical as chlorosilanes readily hydrolyze in the presence of water.

Stability and Selective Reactivity

The defining characteristic of the DTBMS ether is its exceptional stability. The two bulky tert-butyl groups and the methyl group create a highly congested environment around the silicon atom, effectively blocking the trajectory for nucleophilic attack on either the silicon atom or the adjacent oxygen.

-

Stability: DTBMS ethers are significantly more stable to acidic and basic hydrolysis than their TBS or TES counterparts.[8] They are resistant to a wide array of reaction conditions, including many organometallic reagents, mild oxidants, and some reducing agents. This robustness allows for extensive chemical manipulation of other parts of the molecule while the hydroxyl group remains securely protected.

-

Chemoselectivity: The extreme steric bulk of DTBMCSCl makes it a highly selective silylating agent. It will react preferentially with less sterically hindered primary alcohols over secondary and tertiary alcohols. This selectivity can be exploited in complex molecules containing multiple hydroxyl groups of differing steric environments.[8]

Deprotection of DTBMS Ethers

Despite their high stability, DTBMS ethers can be cleaved under specific conditions to regenerate the parent alcohol.

Mechanism of Desilylation

The most common method for cleaving silyl ethers is treatment with a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF).[7] The high affinity of silicon for fluorine (the Si-F bond is one of the strongest single bonds) is the thermodynamic driving force for the reaction. The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate which then collapses, breaking the Si-O bond.

Experimental Protocol: Deprotection

-

Preparation: Dissolve the DTBMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

Reaction: Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.5 eq, 1.0 M in THF) and stir the mixture at room temperature. The cleavage of the highly stable DTBMS ether may require elevated temperatures or extended reaction times. Monitor the deprotection by TLC.

-

Workup: Once the reaction is complete, quench by adding water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol by flash column chromatography.

Causality: TBAF is the reagent of choice due to its solubility in organic solvents and the potent nucleophilicity of the "naked" fluoride ion it provides.[9] Harsher acidic conditions (e.g., HF-pyridine) can also be used, but fluoride-based methods are generally milder and more selective.

Sources

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. chembk.com [chembk.com]

- 6. CN103408578B - Synthesis method of ditertbutyldichlorosilane - Google Patents [patents.google.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. arrow.tudublin.ie [arrow.tudublin.ie]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

NMR spectra of chlorobis(1,1-dimethylethyl)methylsilane

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of Chlorobis(1,1-dimethylethyl)methylsilane

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of chlorobis(1,1-dimethylethyl)methylsilane (also known as di-tert-butylmethylchlorosilane). Aimed at researchers, scientists, and professionals in drug development and materials science, this document offers a detailed interpretation of the ¹H, ¹³C, and ²⁹Si NMR spectra. The guide explains the structural basis for the observed chemical shifts, multiplicities, and integrations, grounded in fundamental principles and data from analogous compounds. Furthermore, it includes a validated experimental protocol for data acquisition, ensuring reproducibility and scientific rigor.

Introduction: Structure and Spectroscopic Significance

Chlorobis(1,1-dimethylethyl)methylsilane, with the chemical formula C₉H₂₁ClSi, is a sterically hindered organosilane compound. Its structure features a central silicon atom bonded to a chlorine atom, one methyl group, and two bulky tert-butyl groups. This significant steric hindrance, conferred by the tert-butyl groups, makes it a valuable reagent in organic synthesis, often used as a protecting group or as a synthetic intermediate where steric control is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. The distinct electronic environment of each nucleus (¹H, ¹³C, ²⁹Si) provides a unique spectral signature. This guide will deconstruct these signatures to provide a clear and predictive understanding of the compound's NMR profile.

Figure 2: Standard workflow for NMR sample preparation and analysis.

Conclusion

The are predicted to be straightforward and highly informative, consistent with its symmetrical structure. The ¹H spectrum is characterized by two sharp singlets with a 1:6 integral ratio, while the ¹³C spectrum displays four distinct signals corresponding to the unique carbon environments. The ²⁹Si spectrum offers direct confirmation of the silicon environment, with a characteristic downfield shift due to the attached chlorine atom. This guide provides a robust predictive framework and a validated experimental protocol for researchers working with this and structurally related organosilane compounds, ensuring accurate and reliable characterization.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

SpectraBase. (2025). tert-Butylchlorodimethylsilane ¹H NMR Spectrum. John Wiley & Sons, Inc. Available from: [Link]

-

Buhl, M., & van Wullen, C. (2002). Geometries and 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 356(5-6), 464-470. Available from: [Link]

-

Pohlabel, D., & Krossing, I. (2014). The 29Si NMR chemical shifts of selected chemical species. Dalton Transactions, 43(38), 14345-14356. Available from: [Link]

-

SpectraBase. (2025). Chlorodimethylsilane ¹H NMR Spectrum. John Wiley & Sons, Inc. Available from: [Link]

-

NMRCore. (n.d.). (29Si) Silicon NMR. Available from: [Link]

-

Royal Society of Chemistry. (2016). Supporting Information for [Title of Paper]. Available from: [Link]

-

ResearchGate. (n.d.). 59.6 MHz 29Si{1H} NMR spectrum of Chloro(phenylethynyl)(phenyl)silane. Available from: [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Material for Chemical Communications. Available from: [Link]

-

ResearchGate. (2023). Assignment of chemical shift of silane species with bond state in 29Si NMR spectra. International Journal of Molecular Sciences. Available from: [Link]

-

SpectraBase. (2025). tert-Butylchlorodimethylsilane ¹³C NMR Chemical Shifts. John Wiley & Sons, Inc. Available from: [Link]

-

Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Available from: [Link]

-

Park, J. Y., et al. (2007). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion. Bulletin of the Korean Chemical Society, 28(7), 1203-1208. Available from: [Link]

-

Hoffbauer, M. A., et al. (2018). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 37(7), 1015-1019. Available from: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1,1,1-trichloroethane. Available from: [Link]

-

Doc Brown's Chemistry. (2025). Carbon Environments in the C-13 NMR spectrum of 1-Chlorobutane. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane. Available from: [Link]

-

ChemBK. (2024). chlorobis(1,1-dimethylethyl)methyl-silan. Available from: [Link]

-

Sroor, M. A., et al. (2015). Synthesis and structural characterization of four dichloridobis(cyclopropylalkynylamidine)metal complexes. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), 498–503. Available from: [Link]

-

Kelling, A., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3295. Available from: [Link]

An In-depth Technical Guide to the Solubility of Di-tert-butylmethylchlorosilane in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of di-tert-butylmethylchlorosilane, a versatile organosilicon compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of its solubility, practical considerations for its use, and detailed methodologies for solubility determination.

Introduction to Di-tert-butylmethylchlorosilane

Di-tert-butylmethylchlorosilane is a sterically hindered organosilicon compound with the chemical formula C₉H₂₁ClSi. Its molecular structure, featuring two bulky tert-butyl groups and a methyl group attached to a silicon atom, imparts unique reactivity and solubility properties. This compound is a key intermediate in the synthesis of silyl ethers, which serve as protecting groups for alcohols in complex organic synthesis.[1] Its applications extend to the production of silicone polymers, coatings, and sealants where it enhances adhesion and thermal stability.[2]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₂₁ClSi | [3] |

| Molecular Weight | 178.77 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 82-84 °C/45 mmHg | [2][4] |

| Density | 0.884 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.441 | [5] |

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For di-tert-butylmethylchlorosilane, its solubility profile is primarily dictated by its molecular structure.

The molecule possesses a central silicon atom bonded to a chlorine atom, a methyl group, and two bulky tert-butyl groups. The Si-Cl bond is polar, introducing a degree of polarity to the molecule. However, the large, nonpolar tert-butyl groups dominate the molecular surface, giving the compound a predominantly nonpolar character.

Therefore, di-tert-butylmethylchlorosilane is expected to be readily soluble in nonpolar and weakly polar aprotic solvents. These solvents can effectively solvate the nonpolar alkyl groups through van der Waals interactions. Conversely, its solubility is expected to be limited in highly polar and protic solvents like water and alcohols. Protic solvents can form strong hydrogen bonds with each other, and the energy required to disrupt these bonds to accommodate the nonpolar solute is not sufficiently compensated by the weak interactions between the solute and the solvent.

Furthermore, di-tert-butylmethylchlorosilane is highly reactive towards protic solvents. The silicon-chlorine bond is susceptible to nucleophilic attack by hydroxyl groups, leading to the formation of silanols and hydrochloric acid. This reactivity further complicates its solubility in such solvents, as the solute is consumed in a chemical reaction rather than simply dissolving.

Qualitative Solubility of Di-tert-butylmethylchlorosilane

While quantitative solubility data for di-tert-butylmethylchlorosilane in a wide range of organic solvents is not extensively published, qualitative assessments and data from structurally similar compounds provide valuable insights. A related compound, di-tert-butyldichlorosilane, is described as being soluble in "most common organic solvents".[6][7] Similarly, di-tert-butyl(methyl)silane is soluble in common organic solvents like chloroform and methanol.[8]

Based on its molecular structure and these analogies, di-tert-butylmethylchlorosilane is expected to be miscible or highly soluble in a variety of aprotic organic solvents.

Expected Solubility Profile:

| Solvent Class | Examples | Expected Solubility | Rationale |

| Hydrocarbons | Hexane, Toluene | High | Nonpolar solvents that effectively solvate the tert-butyl groups. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Weakly polar aprotic solvents with good solvating power for the alkyl groups. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Nonpolar to weakly polar aprotic solvents. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF) | Moderate to High | The polarity of these solvents may slightly reduce solubility compared to nonpolar options, but they are generally effective. |

| Protic Solvents | Water, Methanol, Ethanol | Low & Reactive | Highly polar solvents with strong hydrogen bonding networks. The compound will react with these solvents. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of di-tert-butylmethylchlorosilane in a given organic solvent. This protocol is designed to be self-validating by incorporating equilibrium confirmation and multiple measurements.

Materials and Equipment

-

Di-tert-butylmethylchlorosilane (purity ≥ 97%)

-

Anhydrous organic solvents (analytical grade)

-

Inert gas (Nitrogen or Argon)

-

Glass vials with PTFE-lined screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance (readability ± 0.1 mg)

-

Gas-tight syringes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or an NMR spectrometer.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a known volume (e.g., 5.00 mL) of the desired anhydrous organic solvent.

-

Add an excess amount of di-tert-butylmethylchlorosilane to each vial to ensure a saturated solution is formed. The presence of undissolved solute should be visible.

-

Blanket the headspace of each vial with an inert gas (N₂ or Ar) and securely seal with a PTFE-lined cap. This is crucial to prevent reaction with atmospheric moisture.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the solutions using a magnetic stirrer for a sufficient period to reach equilibrium. A minimum of 48 hours is recommended.

-

To confirm that equilibrium has been reached, take small aliquots of the supernatant at different time points (e.g., 24, 48, and 72 hours) and analyze them. Equilibrium is confirmed when the concentration of the solute remains constant.

-

-

Sample Preparation and Analysis:

-

Once equilibrium is established, stop the stirring and allow the undissolved solid to settle. Centrifugation can be used to facilitate this separation.

-

Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe.

-

Accurately dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer with an internal standard.

-

-

Calculation of Solubility:

-

From the analytical data, calculate the concentration of di-tert-butylmethylchlorosilane in the diluted sample.

-

Account for the dilution factor to determine the concentration in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Safety and Handling

Di-tert-butylmethylchlorosilane is a flammable liquid and vapor.[3] It causes severe skin burns and eye damage.[3][9] It is also moisture-sensitive and will react with water, including atmospheric moisture, to produce hydrochloric acid.

Handling Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Keep away from heat, sparks, and open flames.[9]

-

Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[10]

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[9]

Conclusion

Di-tert-butylmethylchlorosilane exhibits a solubility profile characteristic of a bulky, predominantly nonpolar molecule. It is highly soluble in a wide range of aprotic organic solvents, a property that is crucial for its application in organic synthesis. Understanding its solubility and reactivity, particularly its sensitivity to moisture and protic solvents, is paramount for its effective and safe use in a laboratory or industrial setting. The experimental protocol provided in this guide offers a robust framework for researchers to quantitatively determine its solubility in specific solvents of interest, enabling optimized reaction conditions and process development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6328978, Di-tert-Butylchlorosilane. [Link]

-

Arrow@TU Dublin. Di-Tert Butyl Chlorosilane. [Link]

-

MDPI. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. [Link]

- Google Patents. CN103408578B - Synthesis method of ditertbutyldichlorosilane.

-

ChemBK. di-tert-butyl(methyl)silane. [Link]

-

Sciforum. Tetrachlorosilane-A Versatile Reagent in Organic Synthesis. [Link]

-

ResearchGate. Selective Deprotection of Silyl Ethers. [Link]

-

PubMed. New silyl ether reagents for the absolute stereochemical determination of secondary alcohols. [Link]

-

ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

-

ResearchGate. Effect of solvent nature on propylene glycol oxidation with tert-butyl hydroperoxide over metal–organic framework Cr-MIL-101. [Link]

Sources

- 1. arrow.tudublin.ie [arrow.tudublin.ie]

- 2. chemimpex.com [chemimpex.com]

- 3. di-tert-Butylchlorosilane | C8H18ClSi | CID 6328978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DI-TERT-BUTYLCHLOROSILANE | 56310-18-0 [chemicalbook.com]

- 5. 二叔丁基氯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. DI-TERT-BUTYLDICHLOROSILANE | 18395-90-9 [amp.chemicalbook.com]

- 7. DI-TERT-BUTYLDICHLOROSILANE CAS#: 18395-90-9 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

The Apex of Steric Shielding: A Technical Guide to the Di-tert-butylmethylsilyl (DTBMS) Group

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate discipline of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving strategic objectives. Among the vast arsenal of silyl ethers, the di-tert-butylmethylsilyl (DTBMS) group represents a pinnacle of steric hindrance, offering unparalleled stability in demanding chemical environments. This guide provides a comprehensive technical overview of the DTBMS protecting group, delineating its unique properties, synthesis, application, and the causal logic behind its deployment in complex molecular architectures.

Introduction: Beyond Conventional Silyl Ethers

Standard silyl ethers such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are mainstays in synthetic chemistry, offering a reliable balance of stability and reactivity.[1] However, increasingly complex synthetic targets often necessitate a protecting group with exceptional robustness, particularly towards acidic conditions that would readily cleave more common silyl ethers. The DTBMS group, with its two bulky tert-butyl groups and a methyl group attached to the silicon atom, provides a significantly augmented steric shield around the silicon-oxygen bond. This structural feature is the cornerstone of its enhanced stability and specialized utility.

The primary impetus for the development and application of such highly hindered silyl groups was the need to preserve sensitive hydroxyl functionalities during harsh reaction conditions, a challenge frequently encountered in the synthesis of complex natural products.[2]

The Strategic Imperative for Extreme Steric Hindrance

The stability of silyl ethers is predominantly governed by the steric bulk of the substituents on the silicon atom.[3] Larger, more sterically demanding groups provide a physical barrier that impedes the approach of both protons and nucleophiles to the Si-O bond, thereby dramatically slowing the rate of cleavage.[3] The general order of stability towards acid-catalyzed hydrolysis for common silyl ethers is as follows:

TMS < TES < TBDMS < TIPS < DTBMS

While quantitative data for the relative hydrolysis rates are not extensively compiled for the DTBMS group due to its specialized use, its position at the apex of this stability hierarchy is well-established through empirical evidence in demanding synthetic campaigns. For instance, while a TIPS ether is approximately 35 times more stable than a TBDMS ether under acidic conditions, the DTBMS group offers an even greater level of stability.[3]

This exceptional stability is not merely an incremental improvement but a qualitative leap, enabling synthetic strategies that would otherwise be unfeasible.

Synthesis and Introduction of the DTBMS Group

The introduction of the highly hindered DTBMS group requires a potent silylating agent due to the inherent steric repulsion. The reagent of choice is di-tert-butylmethylsilyl trifluoromethanesulfonate (DTBMS-OTf). The triflate leaving group is exceptionally labile, rendering the silicon center sufficiently electrophilic to react with alcohols.

Preparation of Di-tert-butylmethylsilyl Trifluoromethanesulfonate (DTBMS-OTf)

The synthesis of DTBMS-OTf is not as straightforward as that of less hindered silyl triflates. A common method involves the reaction of di-tert-butylmethylsilane with trifluoromethanesulfonic acid.

Caption: Synthesis of the DTBMS silylating agent.

Experimental Protocol: DTBMS Protection of an Alcohol

The following protocol is a general guideline for the protection of a hydroxyl group using DTBMS-OTf.

Materials:

-

Alcohol substrate

-

Di-tert-butylmethylsilyl trifluoromethanesulfonate (DTBMS-OTf)

-

2,6-Lutidine or other non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of the alcohol (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 2,6-lutidine (1.5-2.0 equiv).

-

Slowly add DTBMS-OTf (1.2-1.5 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the DTBMS-protected alcohol.

Cleavage of the DTBMS Group

The remarkable stability of the DTBMS group necessitates more forcing conditions for its removal compared to other silyl ethers. The cleavage is typically achieved using a potent fluoride source, leveraging the high affinity of fluoride for silicon to form a strong Si-F bond.

Experimental Protocol: Cleavage of a DTBMS Ether

The following protocol outlines a general procedure for the deprotection of a DTBMS ether.

Materials:

-

DTBMS-protected substrate

-

Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate or other suitable extraction solvent

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the DTBMS-protected substrate (1.0 equiv) in THF.

-

Add an excess of TBAF solution (3.0-5.0 equiv).

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Caption: Cleavage of a DTBMS ether.

Case Study: The Total Synthesis of Zaragozic Acid A

A seminal application showcasing the indispensable nature of the DTBMS group is the total synthesis of Zaragozic Acid A by K.C. Nicolaou and coworkers.[2] This complex natural product, a potent inhibitor of squalene synthase, features a dense array of sensitive functional groups.[2]

During a critical sequence involving an acid-mediated rearrangement to construct the core bicyclic structure, common protecting groups such as p-methoxybenzyl (PMB) and even the robust tert-butyldimethylsilyl (TBDMS) proved insufficiently stable to withstand the harsh reaction conditions.[2] The DTBMS group was found to be uniquely capable of surviving this transformation, a testament to its exceptional steric shielding and acid stability.[2]

This strategic choice of the DTBMS group was not merely a matter of convenience but was enabling for the successful execution of the synthetic route, highlighting the profound impact of extreme steric hindrance in protecting group design.

Comparative Analysis of Steric Hindrance and Stability

The following table provides a qualitative and quantitative comparison of the DTBMS group with other common silyl protecting groups.

| Protecting Group | Abbreviation | Structure | Relative Rate of Acidic Cleavage (vs. TMS=1) | Key Features |

| Trimethylsilyl | TMS | -Si(CH₃)₃ | 1 | Highly labile, sensitive to mild acid and base. |

| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | ~64 | More stable than TMS, but still relatively labile. |

| tert-Butyldimethylsilyl | TBDMS/TBS | -Si(CH₃)₂(C(CH₃)₃) | ~20,000 | Good general-purpose stability, widely used.[4] |

| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | ~700,000 | Significantly more stable than TBDMS due to three bulky groups.[5] |

| Di-tert-butylmethylsilyl | DTBMS | -Si(CH₃)(C(CH₃)₃)₂ | Extremely Slow | Exceptionally stable to acidic conditions; used in highly demanding syntheses. |

| tert-Butyldiphenylsilyl | TBDPS | -Si(Ph)₂(C(CH₃)₃) | ~5,000,000 | Very stable to acid, but less stable than TIPS to base.[5] |

Conclusion

The di-tert-butylmethylsilyl (DTBMS) group stands as a powerful, albeit specialized, tool in the arsenal of the synthetic chemist. Its defining characteristic—extreme steric hindrance—translates to unparalleled stability, particularly in acidic environments where less hindered silyl ethers are inadequate. While its introduction and removal require more forcing conditions, the strategic deployment of the DTBMS group, as exemplified in the total synthesis of Zaragozic Acid A, can be the decisive factor in the success of a complex synthetic endeavor. For researchers and drug development professionals pushing the boundaries of molecular complexity, a thorough understanding of the properties and applications of the DTBMS group is essential for navigating the challenges of modern organic synthesis.

References

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Wikipedia. tert-Butyldimethylsilyl chloride. [Link]

- Vertex AI Search.

-

No Added Chemicals. Zaragozic Acid A/Squalestatin S1. [Link]

-

Organic Chemistry Portal. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. [Link]

- Google Patents. CN101817842A - Preparation method of tert-butyldimethylsilyl chloride.

-

Gelest. Silyl Groups. [Link]

-

Scilit. Total Synthesis of Zaragozic Acid A/Squalestatin S1. [Link]

-

ResearchGate. Total Synthesis of (+)-Zaragozic Acid C. [Link]

-

Wikipedia. Protecting group. [Link]

-

NROChemistry. Protection of Alcohols. [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Zaragozic Acid A/Squalestatin S1 [chem-is-you.blogspot.com]

- 3. tert-Butyldimethylsilyl chloride: Synthesis, application and metabolism_Chemicalbook [chemicalbook.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

potential applications of di-tert-butylmethylchlorosilane

An In-depth Technical Guide to the Potential Applications of Di-tert-butylmethylchlorosilane

Abstract

Di-tert-butylmethylchlorosilane, a sterically demanding organosilicon compound, has carved a unique niche in modern organic synthesis and analytical chemistry. Its utility is overwhelmingly dictated by the profound steric hindrance imparted by two tert-butyl groups attached to the silicon atom. This guide provides an in-depth exploration of its principal applications, moving from its role as an exceptionally robust protecting group to its more nuanced uses in controlling stereochemistry and in chemical derivatization for analytical purposes. We will delve into the causality behind its selectivity, the specific conditions required for its application and removal, and its role in facilitating complex molecular construction, particularly within the context of drug discovery and development.

Core Principles: Understanding the Steric Shield

The di-tert-butylmethylsilyl (DTBMS) group is among the most sterically encumbered silyl ethers used in synthesis. The two tert-butyl groups create a bulky, umbrella-like shield around the silicon-oxygen bond, rendering it exceptionally resistant to cleavage by a wide range of reagents and reaction conditions that would readily cleave less hindered silyl ethers like trimethylsilyl (TMS) or even the common tert-butyldimethylsilyl (TBDMS) group.[1][2] This extreme stability is the cornerstone of its utility, allowing chemists to perform extensive synthetic manipulations on other parts of a complex molecule while a specific hydroxyl group remains securely masked.

Physicochemical Properties

A clear understanding of the reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 56310-18-0 | [3] |

| Molecular Formula | C₈H₁₉ClSi | [4] |

| Molecular Weight | 178.77 g/mol | [4] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 82-84 °C / 45 mmHg | [6] |

| Density | 0.884 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.441 | |

| Flash Point | 39 °C (102.2 °F) | [4][5] |

Application as a Superior Protecting Group for Alcohols

The primary application of di-tert-butylmethylchlorosilane is the protection of hydroxyl groups.[7] This strategy is essential in multi-step synthesis where a reactive alcohol could interfere with a desired chemical transformation elsewhere in the molecule.[7]

The Protection Protocol: Causality and Execution

The formation of a DTBMS ether proceeds via a nucleophilic attack of an alcohol on the electrophilic silicon atom of di-tert-butylmethylchlorosilane. The reaction is almost invariably performed in the presence of a weak base, such as imidazole or pyridine, in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).

Causality of Reagent Choice:

-

Base (Imidazole): The base serves a dual purpose. It deprotonates the alcohol to form a more potent nucleophile (the alkoxide) and acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion. While the reaction can proceed without it, the use of a base like imidazole dramatically increases the reaction rate and yield.[8]

-

Aprotic Solvent (DMF): A polar aprotic solvent like DMF is chosen to solubilize the reagents and facilitate the Sₙ2-like reaction at the silicon center without interfering by donating protons.

Step-by-Step Protection Methodology:

-

Inert Atmosphere: The reaction vessel is charged with the alcohol substrate and dried under a high vacuum. The vessel is then backfilled with an inert gas (Nitrogen or Argon). This is critical as di-tert-butylmethylchlorosilane is moisture-sensitive.[5]

-

Reagent Addition: Anhydrous DMF is added, followed by imidazole (typically 2-2.5 equivalents). The mixture is stirred until all solids dissolve. Di-tert-butylmethylchlorosilane (typically 1.2-1.5 equivalents) is then added dropwise at 0 °C or room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: The reaction is quenched with water and the product is extracted with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel.

Caption: Workflow for the protection of an alcohol using di-tert-butylmethylchlorosilane.

The Deprotection Challenge: Releasing the Alcohol

The exceptional stability of the DTBMS ether necessitates specific and potent reagents for its cleavage. The most common and effective method relies on a source of fluoride ions, typically tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).[8]

Causality of Reagent Choice:

-

Fluoride Ion (F⁻): The driving force for the reaction is the formation of the exceptionally strong silicon-fluoride (Si-F) bond. The small and highly nucleophilic fluoride ion readily attacks the sterically hindered silicon atom, forming a pentavalent intermediate which then collapses to release the alkoxide.[8]

Step-by-Step Deprotection Methodology:

-

Setup: The DTBMS-protected alcohol is dissolved in anhydrous THF in a reaction vessel under an inert atmosphere.

-

Reagent Addition: A solution of TBAF in THF (typically a 1M solution) is added to the mixture.

-

Reaction: The reaction is stirred at room temperature. Due to the stability of the DTBMS group, this step may require elevated temperatures or prolonged reaction times compared to TBDMS deprotection. Progress is monitored by TLC.

-

Workup: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride (NH₄Cl) or water and the product is extracted.

-

Purification: The crude product is purified via column chromatography to yield the free alcohol.

Caption: General workflow for the fluoride-mediated deprotection of a DTBMS ether.

Controlling Reaction Outcomes: Stereochemical and Regiochemical Direction

Beyond simple protection, the immense bulk of the di-tert-butylsilyl group can be strategically employed to influence the outcome of subsequent reactions.

-